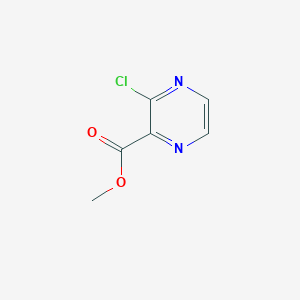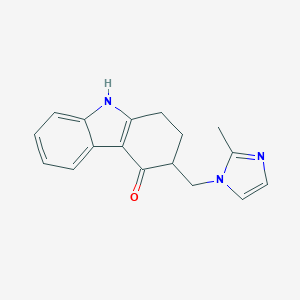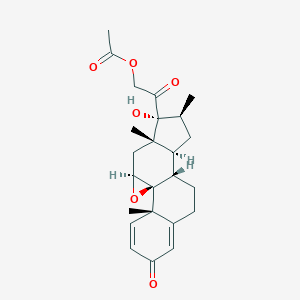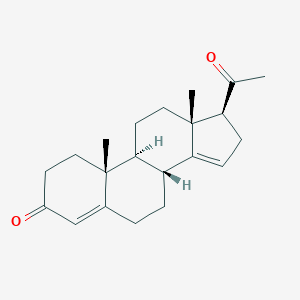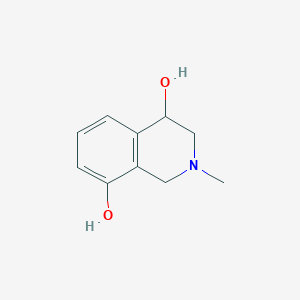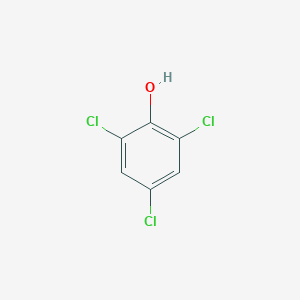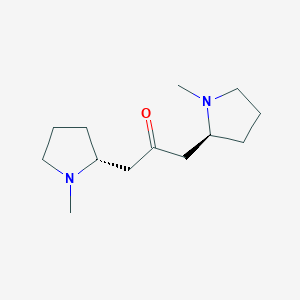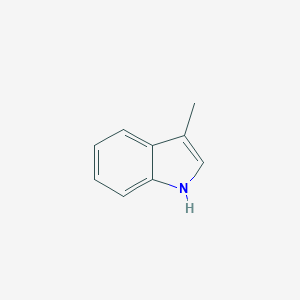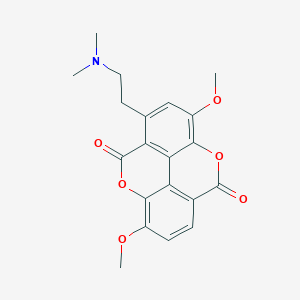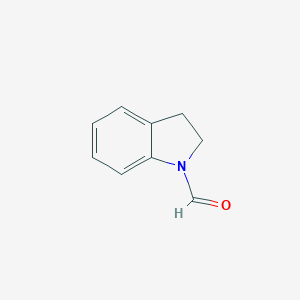
N-Formylindoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Formylindoline and its derivatives involves multiple steps, including palladium-catalyzed reactions and the use of formic acid as a carbon monoxide source. For example, a method involves palladium-catalyzed synthesis of N-aryl-2-benzylindolines from 2-allylanilines, showcasing the formation of multiple bonds in a one-pot process (Lira & Wolfe, 2004). Additionally, the use of formic acid as the CO source in the palladium-catalyzed carbonylative synthesis of 2-benzylideneindolin-3-ones from 2-iodoanilines has been reported, highlighting a general and convenient approach with functional group tolerance (Li, Qi, & Xiao-Feng Wu, 2017).
Molecular Structure Analysis
The molecular structure of N-Formylindoline is characterized by the indoline backbone with a formyl group attached, which is pivotal for its reactivity. This structure is versatile for further chemical modifications, leading to a wide range of derivatives with varied biological and chemical properties.
Chemical Reactions and Properties
N-Formylindoline undergoes various chemical reactions, including N-capping with 2-acyl-benzaldehydes to give isoindolinones, showcasing a unique reactivity pattern for the derivatization of primary amines (Augner et al., 2011). Another example is the electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines, leading to the synthesis of N-aryl isoindolinones, highlighting the role of electrochemical activation in the synthesis of complex molecules (Morlacci et al., 2022).
Wissenschaftliche Forschungsanwendungen
Inhibition of Tubulin Polymerization and Cytostatic Activity
N-Formylindoline derivatives have been found to inhibit tubulin polymerization and possess cytostatic activity in human breast cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Role in Acute Inflammatory Responses
Chemotactic N-formylated oligopeptides, including those derived from N-Formylindoline, act as potent spasmogenic agents for the guinea pig ileum. This suggests a broader biological role for prokaryotic signal peptides from bacteria in acute inflammatory responses (Marasco, Fantone, & Ward, 1982).
Extraction of Aromatics from Petroleum
N-Formylmorpholine, a related compound, is effective in extracting aromatics from petroleum feed-stocks, enhancing the potential for more efficient petroleum processing (Awwad, North, & Pethrick, 1983).
As a Green Solvent in Organic Synthesis
N-Formylmorpholine is recognized for its stability, non-toxicity, and non-corrosiveness, making it a green solvent useful in the synthesis of heterocyclic compounds (Ghasemi, 2018).
Fabrication of Three-Dimensional Microstructures
N-peptidyl-7-nitroindolines, a category of N-Formylindoline derivatives, are used in materials engineering for the fabrication of three-dimensional microstructures (Hatch, Ornelas, Williams, Boland, Michael, & Li, 2016).
Pharmaceutical Applications
Various studies have explored the use of N-Formylindoline derivatives in pharmaceutical applications, such as the synthesis of isoindolinones, which are of interest due to their potential pharmacological properties (Lacroix, Buisson, Philippe, & Azerad, 1995).
Zukünftige Richtungen
Indoline compounds, including N-Formylindoline, have been highlighted for their potential in drug discovery, particularly in the development of anticancer and antibacterial drugs . The unique structure and properties of indoline make it a useful heterocyclic component in medicinal chemistry . As research continues, indoline derivatives are expected to play a greater role in the medical field .
Eigenschaften
IUPAC Name |
2,3-dihydroindole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIPHNRGLERLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341887 | |
| Record name | N-Formylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylindoline | |
CAS RN |
2861-59-8 | |
| Record name | N-Formylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

